2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione
Overview
Description
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione is a chemical compound with the molecular formula C12H11NO2 It is known for its unique structure, which includes an indene core substituted with a dimethylamino group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione typically involves the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) as a catalyst. One common method involves the reaction of 3,4-dihydro-9-arylacridin-1(2H)-ones with DMFDMA, resulting in the formation of the desired compound . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The dimethylamino and methylene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like hydrazine, hydroxylamine, and phenylhydrazine can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating the compound with hydrazine can yield pyrazole derivatives, while hydroxylamine can produce isoxazole derivatives .
Scientific Research Applications
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact pathways and molecular targets are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules .
Comparison with Similar Compounds
2-[(dimethylamino)methylene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
3,4-dihydro-9-arylacridin-1(2H)-ones: These compounds share a similar core structure but differ in their functional groups.
Pyrazole and Isoxazole Derivatives: These derivatives are formed from the substitution reactions of this compound and have distinct chemical and biological properties.
Properties
IUPAC Name |
2-(dimethylaminomethylidene)indene-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-13(2)7-10-11(14)8-5-3-4-6-9(8)12(10)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUJXFMCAICFMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20182938 | |
Record name | 1H-Indene-1,3(2H)-dione, 2-((dimethylamino)methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28752-91-2 | |
Record name | 2-[(Dimethylamino)methylene]-1H-indene-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28752-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dimethylaminomethylidene)indene-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028752912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 28752-91-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indene-1,3(2H)-dione, 2-((dimethylamino)methylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20182938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(DIMETHYLAMINOMETHYLIDENE)INDENE-1,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GL8RM4L2P2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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